![molecular formula C14H11FN2O3 B5727925 3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide](/img/structure/B5727925.png)
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the inhibition of HDACs and CAs. HDACs catalyze the removal of acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide leads to the reduction of bicarbonate production and the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit potent inhibitory activity against HDACs and CAs. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the suppression of oncogenes. Inhibition of CAs leads to the acidification of the extracellular environment, which has been shown to inhibit tumor growth and metastasis. Additionally, 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its potent inhibitory activity against HDACs and CAs, its anti-inflammatory and neuroprotective effects, and its potential therapeutic applications. The limitations of using 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
For the study of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide include the development of more potent and selective inhibitors of HDACs and CAs, the evaluation of its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases, the determination of its pharmacokinetics and pharmacodynamics, and the investigation of its potential side effects and toxicity. Additionally, the use of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide involves the reaction between 4-methyl-3-nitroaniline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. CAs are involved in the regulation of pH balance and have been implicated in diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-6-12(8-13(9)17(19)20)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGLEAHKYDDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.